8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
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Overview
Description
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a broad range of pharmacological potential . They can bind to a diverse range of targets with high affinities .
Mode of Action
It is known that quinoline derivatives interact with their targets in a variety of ways . For instance, some quinoline-based compounds have shown potent antifungal activity, with the most active derivatives inhibiting fungal growth at very low concentrations .
Biochemical Pathways
Quinoline derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It is known that quinoline derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzylamine and sulfonyl chloride derivatives can lead to the formation of the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxide: Studied for its potential therapeutic applications.
Dihydroquinoline derivatives: Investigated for their biological activities.
Uniqueness
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline stands out due to its unique structural features, which confer specific biological activities and potential applications that may not be present in other similar compounds. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets.
Properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSRXUFSPWCLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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